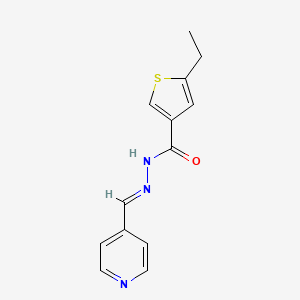

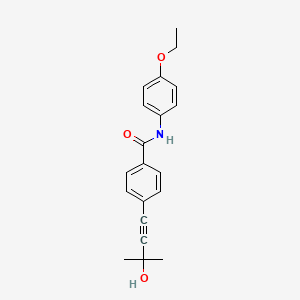

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as EPTC, is a herbicide widely used in agriculture to control weeds in crops such as corn, soybeans, and potatoes. EPTC belongs to the thiocarbamate family of herbicides and has been in use since the 1950s. Despite its long history of use, EPTC remains a popular herbicide due to its effectiveness and low cost.

Mécanisme D'action

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide works by inhibiting the activity of the enzyme acetaldehyde dehydrogenase (ALDH), which is involved in the breakdown of acetaldehyde, a toxic compound produced during plant metabolism. By inhibiting ALDH, 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide disrupts the plant's ability to detoxify acetaldehyde, leading to the accumulation of toxic levels of this compound and ultimately causing the plant's death.

Biochemical and Physiological Effects

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to have a range of biochemical and physiological effects on plants. Studies have demonstrated that 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide can alter the activity of various enzymes involved in plant metabolism, including ALDH, glutathione S-transferase, and peroxidase. 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to induce oxidative stress in plants, leading to the production of reactive oxygen species and damage to cellular components such as proteins and lipids.

Avantages Et Limitations Des Expériences En Laboratoire

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide is a widely used herbicide that is readily available and relatively inexpensive. Its effectiveness in controlling a variety of weeds makes it a useful tool for researchers studying plant physiology and ecology. However, 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has a relatively short half-life in soil, which can limit its usefulness in long-term studies. In addition, 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide can be toxic to non-target organisms, including humans, and should be handled with care.

Orientations Futures

There are several areas of research that could benefit from further investigation into the properties and effects of 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide. One potential area of interest is the development of new formulations or combinations of 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide with other herbicides to enhance its effectiveness and reduce the risk of resistance. Another area of research could focus on the impact of 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide on non-target organisms, including soil microorganisms and beneficial insects. Finally, more research is needed to understand the long-term effects of 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide use on soil health and ecosystem functioning.

Méthodes De Synthèse

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide can be synthesized by reacting 4-pyridinecarboxaldehyde with ethyl isothiocyanate in the presence of a base, followed by reaction with 3-thiophenecarbohydrazide. The resulting product is a yellow crystalline solid with a melting point of 105-107°C.

Applications De Recherche Scientifique

5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been extensively studied for its herbicidal properties. Researchers have investigated its effectiveness in controlling a variety of weeds, including annual grasses, broadleaf weeds, and sedges. 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been used in combination with other herbicides to enhance its weed control properties. In addition to its use in agriculture, 5-ethyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been studied for its potential as a fungicide and insecticide.

Propriétés

IUPAC Name |

5-ethyl-N-[(E)-pyridin-4-ylmethylideneamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-2-12-7-11(9-18-12)13(17)16-15-8-10-3-5-14-6-4-10/h3-9H,2H2,1H3,(H,16,17)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVLNGSKEUUVPX-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)NN=CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CS1)C(=O)N/N=C/C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N'-[(E)-pyridin-4-ylmethylidene]thiophene-3-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)

![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5810146.png)

![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)

![2-{4-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5810168.png)

![5-[(3-phenylpropanoyl)amino]isophthalic acid](/img/structure/B5810191.png)

![1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5810208.png)

![2,2'-[2,6-pyridinediylbis(methylenethio)]bis-1H-benzimidazole](/img/structure/B5810221.png)